5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC18186172
Molecular Formula: C9H7BrClN3
Molecular Weight: 272.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7BrClN3 |
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Molecular Weight | 272.53 g/mol |
IUPAC Name | 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C9H7BrClN3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |
Standard InChI Key | YFWKTTPSQMEQNE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Br)C2=CC(=NN2)N)Cl |
Introduction
Structural and Chemical Identity of 5-(2-Bromo-6-chlorophenyl)-1H-pyrazol-3-amine
The compound 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine (molecular formula: C₉H₇BrClN₃; molecular weight: 272.53 g/mol) features a pyrazole core substituted at the 3-position with an amine group and at the 5-position with a 2-bromo-6-chlorophenyl moiety. The ortho-bromo and meta-chloro substituents on the phenyl ring introduce steric hindrance and electronic effects that influence its chemical behavior. Compared to the 4-chloro isomer described in Vulcanchem’s database, the 6-chloro variant exhibits distinct dipole interactions due to altered halogen positioning, potentially enhancing binding affinity in biological systems.
Table 1: Key Molecular Properties
Property | Value |
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IUPAC Name | 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine |
Molecular Formula | C₉H₇BrClN₃ |
Molecular Weight | 272.53 g/mol |
Halogen Substituents | Br (2-position), Cl (6-position) |
Tautomeric Forms | 1H-pyrazole (predominant) |
Synthetic Methodologies and Optimization
Synthesis of halogenated pyrazoles typically involves cyclocondensation reactions or bromination of precursor molecules. For example, the patent CN111620850A outlines a two-step process for analogous pyrazole derivatives:
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Alkaline cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Halogenation: Treatment with tribromophosphine (PBr₃) to introduce bromine atoms .
Applying these methods to 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine would require:
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Starting with 2-chloro-6-bromophenylhydrazine and ethyl acetoacetate to form the pyrazole core.
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Bromination at the 3-position using PBr₃ under reflux conditions .
Key challenges include regioselectivity in halogen placement and purification of the final product. Yields for similar syntheses range from 55–70%, depending on reaction optimization .
Spectroscopic Characterization
While direct NMR data for the 6-chloro isomer are unavailable, the 4-chloro analog’s spectra provide a framework for interpretation:
Hypothetical ¹H NMR (500 MHz, CDCl₃):
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δ 7.35–7.20 (m, 3H, Ar–H): Aromatic protons from the 2-bromo-6-chlorophenyl group.
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δ 6.85 (s, 1H, pyrazole C4–H): Pyrazole ring proton.
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δ 4.90 (s, 2H, NH₂): Amine protons (exchange broadening expected).
¹³C NMR would likely show signals for:
Mass spectrometry (HRMS-ESI) should confirm the molecular ion peak at m/z 272.53 (M+H⁺).
Compound | Target Microorganism | MIC (µg/mL) |
---|---|---|
10g | Proteus mirabilis | 12.5 |
10j | Staphylococcus aureus | 25.0 |
5-(2-Br-4-Cl-Ph)-1H | Aspergillus niger | 18.0 |
Industrial and Research Applications
Halogenated pyrazoles serve as intermediates in agrochemicals and pharmaceuticals. The 6-chloro isomer’s unique substitution pattern makes it a candidate for:
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Antifungal agents: Analogous compounds show IC₅₀ values of <20 µM against Candida albicans .
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Kinase inhibitors: Bromine’s bulky profile may occupy hydrophobic pockets in enzyme active sites.
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Material science: Halogenated aromatics enhance thermal stability in polymer composites.
Future Directions
Further research should prioritize:
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Synthetic optimization: Improving regioselectivity using catalysts like Pd(OAc)₂.
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Biological screening: Testing against Gram-negative pathogens and cancer cell lines.
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Computational modeling: DFT studies to predict reactivity and binding modes.
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